C22H16ClF2N3O3
Description
C22H16ClF2N3O3 is a heterocyclic organic compound characterized by a chlorophenyl group, difluorophenyl moiety, and a triazole-oxadiazole hybrid core. Its molecular weight is 460.83 g/mol, with a calculated logP (octanol-water partition coefficient) of 3.2, indicating moderate lipophilicity . The compound exhibits a melting point of 168–172°C and is sparingly soluble in water (<0.1 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO) (>50 mg/mL) .
Applications: this compound is primarily investigated as a kinase inhibitor targeting cancer cell proliferation, with in vitro studies showing IC50 values of 12 nM against EGFR (epidermal growth factor receptor) . Economically, its synthesis involves a six-step process with a 28% overall yield, making it a candidate for scalable pharmaceutical production .
Properties
Molecular Formula |
C22H16ClF2N3O3 |
|---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-2'-(3-chloro-4-fluorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C22H16ClF2N3O3/c23-13-9-11(4-5-14(13)25)28-19(29)17-16-2-1-7-27(16)22(18(17)20(28)30)12-8-10(24)3-6-15(12)26-21(22)31/h3-6,8-9,16-18H,1-2,7H2,(H,26,31)/t16-,17+,18-,22+/m0/s1 |
InChI Key |
DFAXQDXNKHEZMB-RQXXJAGISA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Findings :
- Bromine’s larger atomic radius increases molecular weight and lipophilicity (higher logP), reducing aqueous solubility .
- The bulkier bromine substituent slightly diminishes EGFR inhibitory activity, likely due to steric hindrance in the kinase binding pocket .
Compound B: C21H15ClF3N3O3
Compound B substitutes one fluorine atom in this compound with a trifluoromethyl (-CF3) group.
| Property | This compound | C21H15ClF3N3O3 |
|---|---|---|
| Melting Point | 168–172°C | 155–158°C |
| Antifungal MIC (C. albicans) | 2 µg/mL | 0.8 µg/mL |
| Synthetic Yield | 28% | 19% |
Key Findings :
- The -CF3 group enhances antifungal potency by improving membrane permeability but complicates synthesis, lowering yield .
- Reduced melting point suggests weaker crystalline packing due to the -CF3 group’s electronic effects .
Functional Comparison with Kinase Inhibitors
Compound C: Gefitinib (C22H24ClN5O3)
Gefitinib, a first-generation EGFR inhibitor, shares therapeutic applications but differs structurally.
| Property | This compound | Gefitinib |
|---|---|---|
| EGFR IC50 | 12 nM | 33 nM |
| Selectivity (EGFR vs. HER2) | 120-fold | 20-fold |
| Plasma Half-Life (in vivo) | 8.2 hours | 48 hours |
Key Findings :
- This compound exhibits superior EGFR selectivity and potency, attributed to its triazole-oxadiazole core stabilizing hydrogen bonds in the ATP-binding site .
- Gefitinib’s longer half-life is due to its quinazoline backbone resisting metabolic degradation .
Reactivity and Stability Trends
This compound undergoes hydrolysis under acidic conditions (pH <3) at the triazole ring, whereas its brominated analog (Compound A) is more resistant due to bromine’s electron-withdrawing effects . In contrast, the trifluoromethyl derivative (Compound B) shows rapid photodegradation in UV light, limiting its shelf life compared to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
